molecular formula C26H26N4O2 B2483066 1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine CAS No. 1252850-92-2

1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine

Cat. No. B2483066
CAS RN: 1252850-92-2
M. Wt: 426.52
InChI Key: GPHQZLFYLSOQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible route is the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid. The newly synthesized pyrazoline derivatives are characterized using elemental analysis, FT-IR, 1H NMR, 13C {1H} NMR, and mass spectral analysis .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Additionally, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring. Oxidative degradation of alkyl side chains is also possible .

Scientific Research Applications

    Anticancer Properties

    • Several studies have investigated the anticancer potential of this compound. It was synthesized as a pyrazole hybrid chalcone conjugate and evaluated against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines.

    EGFR Kinase Inhibition

    • Another study explored derivatives of this compound for EGFR kinase inhibition. These derivatives were designed, synthesized, and evaluated against human cancer cell lines (e.g., MCF-7, A549, HCT-116, SiHa).

    Antifungal Activity

    Halogen Exchange Reaction Optimization

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which includes four members: ErbB‐1/EGFR, ErbB‐2/HER‐2/neu, ErbB‐3/HER‐3, and ErbB‐4/HER‐4 . These receptors play crucial roles in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation .

Mode of Action

The compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition is achieved through the compound binding to the hinge region of the ATP binding site of EGFR Kinase . This interaction disrupts the normal function of the receptor, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of EGFR-TK affects several biochemical pathways. EGFR-TK controls several cellular processes, and its overexpression can lead to cancer . By inhibiting EGFR-TK, the compound disrupts these processes, potentially slowing or stopping the progression of cancer .

Pharmacokinetics

This suggests that the compound may have different bioavailability profiles depending on the route of administration .

Result of Action

The result of the compound’s action is a potent anticancer activity against various human cancer cell lines . For example, one study found that the compound showed the most potent anticancer activity against all tested cancer cell lines, with an IC50 range of 1.82 to 5.55 μM . Furthermore, the compound also induced apoptosis in cancer cells .

properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-3-7-21(8-4-1)20-31-24-13-11-22(12-14-24)26-27-25(32-28-26)19-29-15-17-30(18-16-29)23-9-5-2-6-10-23/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHQZLFYLSOQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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